2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a but-3-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction is often employed, which involves the reaction of these amines with various reagents to form the desired imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in having a pyridine core with alkynyl substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a but-1-en-3-yn-1-yl group, similar to the but-3-yn-1-yl group in the target compound.
Uniqueness
2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the but-3-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-but-3-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H14N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,9H,3-8H2 |
InChI Key |
MLWAPNXAXFPBFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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